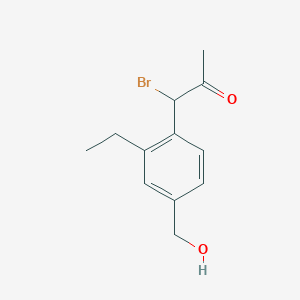
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H15BrO2. This compound is characterized by the presence of a bromine atom, an ethyl group, and a hydroxymethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is typically found as a white solid or liquid and is soluble in organic solvents such as ether and alcohol .
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one can be synthesized through various methods. One common approach involves the bromination of a precursor compound. For instance, the compound can be obtained by treating its diacetate with 1 N hydrogen bromide in tetrahydrofuran at 75°C . Another method involves the reaction of phenylpentanone with sodium bromide and hydrochloric acid, followed by the addition of hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial to maintain the desired reaction conditions and avoid side reactions.
化学反应分析
Types of Reactions
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-ol.
Oxidation: Formation of 1-(2-ethyl-4-(carboxymethyl)phenyl)propan-2-one.
Reduction: Formation of 1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-ol.
科学研究应用
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one is utilized in various scientific research applications:
Medicine: It is investigated for its potential use in drug development due to its unique structural features.
Industry: The compound is employed in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The hydroxymethyl group can undergo oxidation or reduction, altering the compound’s reactivity and interaction with other molecules. These transformations enable the compound to act as a versatile intermediate in organic synthesis and drug development.
相似化合物的比较
Similar Compounds
1-Bromo-1-phenylpropan-2-one: Similar structure but lacks the ethyl and hydroxymethyl groups.
1-Bromo-1-(4-hydroxyphenyl)propan-2-one: Similar structure but lacks the ethyl group and has a hydroxyl group instead of a hydroxymethyl group.
Uniqueness
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both an ethyl group and a hydroxymethyl group on the phenyl ring. This combination of functional groups imparts distinct reactivity and makes the compound valuable in various synthetic applications.
生物活性
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₁₀H₁₁BrO₂
- Molecular Weight : 243.1 g/mol
- CAS Number : 1803847-02-0
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties
The compound has been studied for its antimicrobial effects, showing efficacy against a range of bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In vitro studies suggest that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by chronic inflammation.
Antioxidant Activity
Preliminary studies indicate that this compound possesses significant antioxidant properties. It effectively scavenges free radicals, thereby reducing oxidative stress in cellular systems.
The biological activity of this compound is attributed to its structural features, particularly the bromine atom and hydroxymethyl group. These functional groups are believed to interact with specific molecular targets:
- Cell Membrane Interaction : The bromine atom may enhance the lipophilicity of the compound, facilitating its incorporation into lipid membranes and disrupting their integrity.
- Enzyme Inhibition : The presence of hydroxymethyl groups allows for potential interactions with active sites on enzymes involved in metabolic processes.
- Signal Transduction Modulation : The compound may influence signaling pathways related to inflammation and oxidative stress response.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various brominated compounds, this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be notably lower than many standard antibiotics.
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results indicated a marked reduction in edema and inflammatory markers (e.g., TNF-alpha and IL-6) when administered at therapeutic doses.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.1 g/mol |
| CAS Number | 1803847-02-0 |
| Antimicrobial MIC (Staphylococcus aureus) | 32 µg/mL |
| Antioxidant Activity (DPPH Scavenging) | IC50 = 25 µM |
属性
分子式 |
C12H15BrO2 |
|---|---|
分子量 |
271.15 g/mol |
IUPAC 名称 |
1-bromo-1-[2-ethyl-4-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H15BrO2/c1-3-10-6-9(7-14)4-5-11(10)12(13)8(2)15/h4-6,12,14H,3,7H2,1-2H3 |
InChI 键 |
VUGQDJFUBCODEQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)CO)C(C(=O)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















